Product packaging for 1-(2-Methoxyphenyl)pentan-1-amine(Cat. No.:)

1-(2-Methoxyphenyl)pentan-1-amine

Cat. No.: B12067181
M. Wt: 193.28 g/mol
InChI Key: KOULXVRHOPXTBJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pentan-1-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B12067181 1-(2-Methoxyphenyl)pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9,11H,3-4,8,13H2,1-2H3

InChI Key

KOULXVRHOPXTBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1OC)N

Origin of Product

United States

Contextualization Within Methoxyphenyl Substituted Amine Chemistry

Methoxyphenyl-substituted amines are a broad class of compounds that feature prominently in various areas of chemical and pharmaceutical research. The position of the methoxy (B1213986) group on the phenyl ring—be it ortho, meta, or para—profoundly influences the molecule's electronic properties, conformation, and, consequently, its reactivity and biological activity.

The ortho-methoxy substitution, as seen in 1-(2-Methoxyphenyl)pentan-1-amine, is of particular interest. The proximity of the methoxy group to the amine-bearing benzylic carbon can induce specific steric and electronic effects. For instance, the methoxy group's lone pair of electrons can influence the reactivity of the aromatic ring and potentially interact with the adjacent amine group, affecting its basicity and nucleophilicity.

A well-documented example of a bioactive ortho-methoxyphenyl amine is ortho-Methoxyphenylpiperazine (oMeOPP). This compound is recognized as a potent serotonergic agent, acting as a partial agonist at the 5-HT₁ₐ receptor. wikipedia.org Its activity underscores the significance of the ortho-methoxyphenyl moiety in designing molecules that interact with specific biological targets, particularly within the central nervous system. The exploration of such compounds provides a framework for understanding the potential pharmacological relevance of the ortho-methoxyphenyl scaffold present in this compound.

Significance As a Scaffold or Intermediate in Organic Synthesis

The true value of 1-(2-Methoxyphenyl)pentan-1-amine in the current research context lies in its role as a synthetic intermediate or a molecular scaffold. Primary amines are fundamental building blocks in organic chemistry, participating in a wide array of chemical transformations to construct more complex molecules.

Common synthetic routes to analogous primary amines, such as reductive amination, are well-established. For instance, the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine can be achieved via the reductive amination of 4'-methoxyacetophenone. prepchem.com A similar strategy could likely be employed for this compound, starting from 1-(2-methoxyphenyl)pentan-1-one (B7778460). This ketone precursor could be synthesized through methods like the Friedel-Crafts acylation of anisole (B1667542) with valeryl chloride. The subsequent reductive amination would then furnish the target primary amine.

Once synthesized, this compound can serve as a versatile precursor. The primary amine functionality allows for:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form a wide range of amides.

Imine formation: Condensation with aldehydes and ketones.

N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom.

These transformations enable the incorporation of the 2-methoxyphenylpentyl fragment into larger, more complex molecular architectures, making it a valuable tool for creating libraries of compounds for screening purposes.

Overview of Current Research Landscape and Gaps

General Approaches for the Construction of 1-Arylalkan-1-amine Scaffolds

The construction of the 1-arylalkan-1-amine framework can be achieved through several reliable and versatile methods. These include reductive amination, which builds the amine functionality from a carbonyl precursor, alkylation reactions to modify existing amines, and multicomponent reactions that assemble the final product from three or more starting materials in a single step.

Reductive Amination Protocols

Reductive amination is a widely utilized and powerful method for the synthesis of primary, secondary, and tertiary amines. synplechem.comsigmaaldrich.com The reaction proceeds through the initial formation of an imine or enamine from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.commdma.ch This method is particularly valuable as it can often be performed as a one-pot reaction, enhancing its efficiency. gctlc.org

For the synthesis of a primary amine like this compound, the corresponding ketone, 1-(2-methoxyphenyl)pentan-1-one (B7778460), would be reacted with ammonia (B1221849). mdma.ch The intermediate imine is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synplechem.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or nickel can also be employed for the reduction step. youtube.comlibretexts.org

The general scheme for the reductive amination of a ketone to a primary amine is as follows:

Step 1: Imine Formation: The ketone reacts with ammonia in a condensation reaction to form an imine intermediate, with the elimination of a water molecule. mdma.ch

Step 2: Reduction: The imine is then reduced to the amine. youtube.com

This two-step process can often be combined into a single "one-pot" procedure where the ketone, ammonia, and reducing agent are all present in the reaction mixture. youtube.comgctlc.org

EntryCarbonyl CompoundAmineReducing AgentProduct
11-(2-Methoxyphenyl)pentan-1-oneAmmoniaNaBH₃CNThis compound
2AcetophenoneAmmoniaH₂/Ni1-Phenylethanamine
3p-Methoxy-acetophenone researchgate.netAniline researchgate.netH₂/Cu catalyst researchgate.netN-(1-(4-methoxyphenyl)ethyl)aniline researchgate.net

Alkylation Reactions for Amine Functionalization

Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. wikipedia.orgfishersci.co.uk This reaction involves the nucleophilic substitution of an alkyl halide by an amine. libretexts.org While direct alkylation of ammonia can be used to synthesize primary amines, it often leads to a mixture of primary, secondary, and tertiary amines, as the newly formed amine can also react with the alkyl halide. wikipedia.orglibretexts.org

A more controlled approach for preparing primary amines is the Gabriel synthesis. libretexts.org This method utilizes phthalimide (B116566) as an ammonia surrogate. Potassium phthalimide is alkylated with a suitable alkyl halide, in this case, 1-bromo-1-(2-methoxyphenyl)pentane. The resulting N-alkylated phthalimide is then cleaved, typically by hydrolysis with a strong base or hydrazine, to yield the desired primary amine. libretexts.org

Another strategy involves the alkylation of a pre-existing amine. For instance, a secondary amine can be synthesized by reacting a primary amine with an alkyl halide. libretexts.org However, similar to the alkylation of ammonia, overalkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt can be a significant side reaction. wikipedia.orglibretexts.org The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk

EntryAmineAlkylating AgentBaseProduct
1Potassium Phthalimide1-Bromo-1-(2-methoxyphenyl)pentane-This compound (after hydrolysis)
2Ammonia1-Bromooctane-Mixture of 1-octanamine and N-octyloctan-1-amine wikipedia.org
3AnilineBenzyl (B1604629) bromideNa₂CO₃Benzylaniline wikipedia.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. nih.govmdpi.com These reactions are characterized by high atom economy and step economy, making them attractive for building molecular complexity quickly. rug.nl

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of substituted amines. techniques-ingenieur.frrsc.org The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org A variation of this, the Ugi three-component reaction (U-3CR), uses an aldehyde or ketone, an amine, and an isocyanide to form an α-aminoamide. nih.gov

The Mannich reaction is another powerful MCR for the synthesis of α-branched amines. beilstein-journals.org It typically involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. Organometallic variations of the Mannich reaction have expanded its scope to include non-stabilized organometallic reagents. beilstein-journals.org More recent developments include visible-light-mediated three-component alkylation reactions of in situ generated imines with unactivated alkyl iodides, providing a versatile route to secondary amines. rsc.org

ReactionComponentsKey IntermediateProduct Type
Ugi-4CR organic-chemistry.orgAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideIminium ion, Nitrilium ion nih.govα-Aminoacyl amide rsc.org
Passerini-3CR rsc.orgAldehyde/Ketone, Carboxylic Acid, IsocyanideNitrilium ion nih.govα-Acyloxycarboxamide rsc.org
Mannich Reaction beilstein-journals.orgAldehyde, Amine, Carbonyl compoundIminium ionβ-Amino-carbonyl compound
Petasis Reaction mdpi.comAmine, Carbonyl compound, Boronic acidIminium ion mdpi.comSubstituted amine

Enantioselective Synthesis of Chiral Amine Derivatives

The synthesis of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry, as the biological activity of a molecule often resides in only one of its enantiomers. nih.govresearchgate.net Consequently, significant research has been devoted to developing enantioselective methods for the synthesis of chiral amines like this compound.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as imines, to form chiral amines. dicp.ac.cn This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction. dicp.ac.cn

For the synthesis of enantiomerically enriched this compound, the corresponding N-substituted imine, N-((2-methoxyphenyl)methylene)pentan-1-amine, would be subjected to asymmetric hydrogenation. Palladium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of imines. dicp.ac.cndicp.ac.cn The choice of the N-substituent on the imine is crucial for achieving high reactivity and enantioselectivity. dicp.ac.cn Electron-withdrawing groups, such as diphenylphosphinyl or tosyl groups, can activate the imine towards reduction and often lead to high conversions and excellent enantioselectivities. dicp.ac.cn Chiral frustrated Lewis pairs have also been employed as metal-free catalysts for the enantioselective hydrogenation of imines. rsc.org

Substrate TypeCatalyst SystemProductEnantiomeric Excess (ee)Reference
N-Diphenylphosphinyl ketiminesPd(CF₃CO₂)₂/(S)-SegPhosChiral amines87-99% dicp.ac.cn
N-Tosyl iminesPd(CF₃CO₂)₂/(S)-SynPhosChiral amines88-97% dicp.ac.cn
Cyclic N-SulfonyliminesPd(CF₃CO₂)₂/(S)-SynPhosChiral sultams79-93% dicp.ac.cn
IminesChiral phosphonium (B103445) hydrido borate (B1201080) zwitterionChiral aminesup to 76% rsc.org

Biocatalytic Approaches (e.g., Transaminase-Mediated Processes)

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral amines. nih.govnih.gov Enzymes offer exceptional stereoselectivity under mild reaction conditions. nih.gov Transaminases, specifically ω-transaminases (ω-TAs), are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

In a transaminase-mediated process, an amino group is transferred from an amino donor, such as isopropylamine, to a ketone acceptor. nih.gov To synthesize (R)- or (S)-1-(2-methoxyphenyl)pentan-1-amine, 1-(2-methoxyphenyl)pentan-1-one would be reacted with an appropriate enantiocomplementary ω-transaminase. The choice of the enzyme determines the stereochemistry of the resulting amine. This technology has been successfully applied on an industrial scale for the manufacture of pharmaceuticals like sitagliptin. nih.gov

Another biocatalytic strategy is the deracemization of a racemic mixture of an amine. acs.org This can be achieved using a one-pot system with two enantiocomplementary ω-transaminases. One enzyme selectively oxidizes one enantiomer of the amine to the corresponding ketone, while the other enzyme catalyzes the reductive amination of the in-situ generated ketone to the desired opposite enantiomer. acs.org

Biocatalytic MethodEnzyme(s)SubstrateProductKey Feature
Asymmetric Synthesisω-Transaminase (ω-TA)Prochiral ketoneChiral amineHigh enantioselectivity nih.gov
Deracemization acs.orgEnantiocomplementary ω-TAs acs.orgRacemic amineEnantiopure amine>99% ee and high yield acs.org
Kinetic ResolutionLipaseRacemic amineAcylated amine and unreacted amineSeparation of enantiomers
Reductive AminationAmine Dehydrogenase (AmDH) researchgate.netKetone and ammoniaChiral amineNAD(P)H-dependent researchgate.net

Chiral Resolution Techniques

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the development of chiral compounds. wikipedia.org For amines such as this compound, the most common method is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orglibretexts.org

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.orgwhiterose.ac.uk This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. rsc.orglibretexts.org These differences allow for their separation by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by a simple acid-base extraction. whiterose.ac.uk

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwhiterose.ac.uk The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation. wikipedia.orglibretexts.org

Resolving AgentTypeComments
(+)-Tartaric AcidChiral AcidWidely available and commonly used for the resolution of racemic bases. libretexts.org
(-)-Mandelic AcidChiral AcidAnother common choice for forming diastereomeric salts with amines. libretexts.org
(+)-Camphor-10-sulfonic acidChiral AcidA strong chiral acid that can be effective for resolving amines. libretexts.org
BrucineChiral BaseA naturally occurring alkaloid used for resolving racemic acids. libretexts.org
(-)-Malic AcidChiral AcidA naturally occurring chiral acid used in diastereomeric salt formation. libretexts.org

More advanced methods, such as dynamic kinetic resolution (DKR), offer the potential for higher yields by combining the resolution process with in-situ racemization of the unwanted enantiomer. nih.govacs.org In a recent development, a light-driven crystallization-induced dynamic resolution of amines has been reported, which utilizes a photoredox catalyst to mediate the racemization of α-chiral amines while the desired enantiomer crystallizes as a diastereomeric salt. nih.gov This approach can significantly improve the yield and enantioselectivity of the resolution process. nih.gov

Solid-Phase Synthetic Routes for Scaffold Diversification

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related compounds for drug discovery and other applications. walshmedicalmedia.comnih.gov This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions to build the desired molecule. walshmedicalmedia.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. nih.gov

A plausible solid-phase synthetic route for the diversification of the this compound scaffold could utilize a backbone amide linker (BAL) strategy. nih.govacs.orgnih.gov In this approach, the growing molecule is anchored to the resin through a backbone nitrogen atom, which allows for greater flexibility in modifying the C-terminus. acs.orgnih.gov

The synthesis could commence with the reductive amination of a resin-bound aldehyde, such as one derived from a 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid linker, with this compound. nih.gov This would attach the amine to the solid support via a secondary amine linkage. From this resin-bound intermediate, a variety of chemical transformations can be performed to introduce diversity. For example, the secondary amine could be acylated with a library of carboxylic acids, or further functionalized in other ways. Finally, cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA), would release the diversified products into solution for screening. walshmedicalmedia.comnih.gov

Resin/LinkerDescriptionCleavage Conditions
Rink Amide Resin A standard resin for the synthesis of C-terminal amides using Fmoc chemistry. iris-biotech.deTypically 10-50% TFA in Dichloromethane (DCM). iris-biotech.de
2-Chlorotrityl Chloride (2-CTC) Resin An acid-sensitive resin that allows for the attachment of carboxylic acids, alcohols, and amines. walshmedicalmedia.comCleavage under mild acidic conditions, such as 1% TFA in DCM.
Backbone Amide Linker (BAL) Anchors the growing chain through a backbone nitrogen, allowing for C-terminal modifications. acs.orgnih.govCleavage with strong acid, typically 95% TFA. nih.gov
Wang Resin A widely used support for the synthesis of C-terminal carboxylic acids. iris-biotech.deCleavage with 50% TFA in DCM. iris-biotech.de

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes is essential for the efficient and sustainable production of chemical compounds. For the synthesis of primary amines like this compound, recent advancements have focused on the reductive amination of ketones. nih.govnih.gov

Traditional methods for reductive amination often require harsh conditions or stoichiometric amounts of reducing agents. Novel catalytic systems based on earth-abundant metals like iron and cobalt have emerged as more environmentally friendly and efficient alternatives. nih.govacs.org These catalysts can promote the reaction of a ketone, in this case, 1-(2-methoxyphenyl)pentan-1-one, with an ammonia source and a reducing agent like hydrogen gas under milder conditions and with higher selectivity. nih.govnih.govacs.org

For instance, an iron-based catalyst supported on nitrogen-doped silicon carbide has been shown to be effective for the reductive amination of a wide range of ketones and aldehydes to their corresponding primary amines with good to excellent yields. nih.govd-nb.info Similarly, an in situ-generated cobalt catalyst has been developed for the reductive amination of carbonyl compounds under mild conditions. acs.org The asymmetric synthesis of α-chiral primary amines is another area of active research, with methods involving the asymmetric hydrogenation of imines or the use of chiral auxiliaries. acs.orgrsc.org These enantioselective methods offer a more direct route to enantiomerically pure amines compared to classical resolution. rsc.org

Catalytic SystemDescriptionKey Advantages
Iron/(N)SiC Catalyst An iron complex supported on nitrogen-doped silicon carbide. nih.govReusable, broad substrate scope, uses aqueous ammonia. nih.govd-nb.info
In situ Cobalt Catalyst Amorphous cobalt particles generated from CoCl₂ and a reducing agent. acs.orgMild reaction conditions, high selectivity, simple catalyst preparation. acs.org
Nickel-Triphos Complex A homogeneous nickel catalyst with a linear triphos ligand. nih.govHighly active and selective for the reductive amination of both aldehydes and ketones. nih.gov
Asymmetric Rh(III) Catalysis Rhodium(III)-catalyzed C-H bond functionalization for the asymmetric synthesis of α-branched amines. acs.orgDirect asymmetric synthesis, high diastereoselectivity. acs.org

These novel synthetic strategies provide more efficient, selective, and sustainable pathways to this compound and its analogs, facilitating further research into their chemical and biological properties.

Fundamental Reaction Pathways of the Amine Moiety

The primary amine group in this compound is a key center of reactivity. Its basicity and nucleophilicity drive several fundamental reactions, including substitutions, oxidations, and salt formation.

Oxidation Reactions and Derivative Formation

The primary amine of this compound can undergo oxidation to various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and the reaction conditions. For similar primary amines, oxidation can lead to the formation of imines, nitriles, or oximes.

Oxidation to Imines: Mild oxidizing agents can convert the primary amine to the corresponding imine, especially in the presence of a suitable catalyst.

Oxidation to Nitriles: Stronger oxidizing conditions can lead to the formation of the corresponding nitrile, although this often requires specific reagents to avoid side reactions on the aromatic ring.

These oxidative pathways are crucial for the synthesis of various derivatives and are a common strategy in synthetic organic chemistry.

Salt Formation and Its Synthetic Implications

As a primary amine, this compound is basic and readily reacts with both inorganic and organic acids to form ammonium salts. This is a simple acid-base reaction where the amine's lone pair accepts a proton.

Reaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻

This property has significant synthetic utility:

Purification: Salt formation is widely used to isolate and purify amines from non-basic impurities. The resulting salt, such as a hydrochloride or sulfate (B86663) salt, is often a crystalline solid that can be easily filtered and purified by recrystallization. The free amine can be regenerated by treatment with a base (e.g., NaOH).

Improved Solubility: Converting the amine to its salt form can significantly alter its solubility profile, often making it more soluble in aqueous solutions.

Chiral Resolution: For racemic mixtures, reaction with a chiral acid can form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization, allowing for the resolution of the enantiomers.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the ortho-methoxy group (-OCH₃) and the 1-aminopentyl group.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.comdalalinstitute.com The rate and regioselectivity (the position of attack) are dictated by the existing substituents.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. The oxygen atom donates electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. uci.edu

1-Aminopentyl Group: The alkyl group is weakly activating through an inductive effect. The amine itself is a very strong activating group. Together, the substituted alkyl chain is considered an activating, ortho-, para-directing group.

With two ortho-, para-directing groups on the ring, the position of substitution is determined by their combined influence and steric factors. The methoxy group at position 2 and the alkylamine group at position 1 direct incoming electrophiles to positions 3, 4, 5, and 6. However, the positions are not equivalent. The strong resonance donation from the methoxy group strongly activates positions 4 (para) and 6 (ortho). The alkylamine group activates positions 3 (ortho) and 5 (para). Steric hindrance from the bulky pentylamine side chain will likely disfavor substitution at the adjacent position 6. Therefore, electrophilic attack is most likely to occur at position 5 (para to the alkylamine and meta to the methoxy) and position 4 (para to the methoxy and meta to the alkylamine). The final product distribution would depend on the specific electrophile and reaction conditions. masterorganicchemistry.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-OCH₃C2+R > -I (Strong Resonance Donor)Strongly ActivatingOrtho, Para (Positions 4, 6)
-CH(NH₂)C₄H₉C1+I (Inductive Donor)ActivatingOrtho, Para (Positions 3, 5)

Nucleophilic Aromatic Substitution (SNAr) on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and requires specific conditions. masterorganicchemistry.com The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halide). pressbooks.pubyoutube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub

The parent compound, this compound, is not a suitable substrate for SNAr. Its ring is substituted with electron-donating groups (methoxy and alkylamine), which deactivate the ring toward nucleophilic attack. Furthermore, it lacks a suitable leaving group on the aromatic ring.

However, derivatives of this compound could be engineered to undergo SNAr. For instance, if a derivative contained a halogen (e.g., fluorine or chlorine) at the 4- or 6-position and a strong EWG like a nitro group (-NO₂) at another position ortho or para to the halogen, it would become activated for SNAr. nih.gov

Table 3: Requirements for SNAr Reactivity
Substrate FeatureRequirement for SNArStatus in this compoundStatus in a Hypothetical Activated Derivative*
Ring ElectronicsElectron-poor (activated by EWGs)Electron-rich (deactivated)Electron-poor (activated)
Leaving GroupGood leaving group (e.g., F, Cl, Br)None presentHalogen present
EWG PositionOrtho or Para to leaving groupN/A-NO₂ group ortho/para to Halogen

Smiles Rearrangements and Cyclization Reactions

The structural features of this compound derivatives, specifically the presence of a nucleophilic amino group and an aromatic ring that can act as an electrophile, make them potential candidates for intramolecular rearrangements and cyclization reactions.

One of the key potential rearrangements is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In a typical Smiles rearrangement, a nucleophile attacks an aromatic ring, displacing a leaving group that is tethered to the nucleophile by a connecting chain. For a derivative of this compound, this could conceptually involve the amine functionality acting as the nucleophile. For the rearrangement to proceed, the aromatic ring would typically require activation by electron-withdrawing groups, which is not the case for the electron-rich methoxy-substituted ring. However, a variant known as the Truce-Smiles rearrangement can occur on non-activated rings, often promoted by a strong base. wikipedia.orgmanchester.ac.uk

A plausible, albeit challenging, Smiles rearrangement scenario for a suitably derivatized this compound could be initiated by deprotonation of the amine, followed by intramolecular attack on the aromatic ring. This would necessitate a leaving group at the 2-position of the phenyl ring, which is the methoxy group in this case. Given that methoxy groups are generally poor leaving groups, this transformation would likely require harsh conditions or specific activation.

Cyclization reactions of this compound derivatives are more commonly explored, particularly those proceeding through radical or radical cation intermediates. For instance, N-aryl pentenamides can undergo cascade cyclization and functionalization. nih.gov An analogous N-alkenyl derivative of this compound could undergo an intramolecular cyclization. This process can be initiated by the formation of an aminyl radical, which then attacks the tethered double bond in a 5-exo-trig or 6-exo-trig manner to form a new ring system. nih.govrsc.org The resulting carbon-centered radical can then be trapped or undergo further reactions.

Electrochemical methods can also induce cyclization. For example, electrochemical aza-Wacker cyclizations proceed via radical cations generated from the oxidation of an alkene tethered to a sulfonamide. beilstein-journals.orgnih.gov A similar strategy could be envisioned for derivatives of this compound, leading to the formation of heterocyclic structures.

Reaction Type Proposed Substrate Key Conditions Potential Product
Truce-Smiles RearrangementN-sulfonyl-1-(2-leaving group-phenyl)pentan-1-amineStrong base (e.g., organolithium)N-pentyl-2-aminophenyl sulfone
Radical CyclizationN-allyl-1-(2-methoxyphenyl)pentan-1-amineRadical initiator (e.g., AIBN, light)Substituted pyrrolidine (B122466) derivative
Electrochemical Cyclization1-(2-methoxyphenyl)pent-4-en-1-amine derivativeAnodic oxidationCyclic amine derivative

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound and its derivatives undergo is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Radical Cation Pathways

The formation of aminium radical cations through single-electron transfer (SET) is a well-established method for initiating a variety of chemical transformations. The nitrogen atom of this compound can be oxidized to a radical cation, which can then undergo several possible reaction pathways.

One common pathway is intramolecular cyclization, as mentioned previously. The radical cation can attack the electron-rich methoxyphenyl ring in an electrophilic aromatic substitution-type reaction. The feasibility of this process would depend on the length and flexibility of the alkyl chain. For this compound itself, cyclization onto the aromatic ring is less likely due to the strain of the resulting ring system. However, for derivatives with longer tethers, this pathway becomes more accessible.

Another significant reaction of the aminium radical cation is fragmentation. For instance, C-C bond cleavage can occur, particularly if it leads to a more stable radical or carbocation. In the case of this compound, fragmentation of the pentyl chain is a possibility.

Furthermore, the radical cation can participate in intermolecular reactions. For example, it can be trapped by external nucleophiles or participate in hydrogen atom transfer (HAT) processes. The specific pathway taken will be influenced by the reaction conditions, including the oxidant used, the solvent, and the presence of other reagents. nih.gov

Tele-Substitution Reaction Mechanisms

Tele-substitution is a fascinating phenomenon where an incoming nucleophile displaces a leaving group at a position more than one atom away from the atom to which the leaving group was attached. While often observed in heterocyclic systems, the principles can be extended to other aromatic compounds.

For a derivative of this compound, a hypothetical tele-substitution could occur if the aromatic ring is further substituted with a suitable leaving group. For example, if a leaving group were present at the 4-position (para to the methoxy group), a nucleophile might attack at the 6-position, leading to a rearranged product.

The mechanism of such a reaction would likely involve the formation of a Meisenheimer-like intermediate. The initial nucleophilic attack would create an anionic intermediate, and subsequent rearomatization through the expulsion of the leaving group from a different position would lead to the tele-substituted product. The electron-donating nature of the methoxy group and the aminoalkyl substituent would significantly influence the position of nucleophilic attack and the stability of any intermediates, making direct ipso-substitution more likely in most cases.

Catalytic Reaction Mechanism Studies

The catalytic functionalization of amines and their derivatives is a cornerstone of modern organic synthesis. For this compound, catalytic reactions could target the C-H bonds of the alkyl chain or the aromatic ring.

One area of interest is the catalytic C-H activation of the benzylic C-H bond. While this molecule is not technically a benzylic amine, the C-H bond adjacent to the nitrogen is activated. Rhodium(I) catalysts have been shown to catalyze the alkylation of benzylic amines with alkenes. Mechanistic studies suggest that this formal C(sp³)–H activation proceeds through an imine intermediate, which then undergoes C(sp²)–H activation. acs.org A similar mechanism could be operative for this compound, where the secondary amine is first oxidized to an imine, followed by catalytic functionalization.

Nickel-catalyzed C-H functionalization is another powerful tool. For instance, Ni(II) catalysts with a directing group can achieve intramolecular C-H bond dehydrogenative cyclization of aliphatic amides. mdpi.com A derivative of this compound could be designed with a directing group to facilitate site-selective C-H functionalization of the pentyl chain.

The catalytic cycle for such reactions typically involves:

Coordination of the substrate to the metal center.

C-H bond cleavage via oxidative addition or concerted metalation-deprotonation.

Insertion of a coupling partner (e.g., an alkene or alkyne).

Reductive elimination to release the product and regenerate the catalyst.

Below is a table summarizing plausible catalytic transformations for derivatives of this compound.

Catalytic Reaction Catalyst System Proposed Intermediate Potential Outcome
C-H Alkylation[Rh(I)] complexImine-Rh complexAlkylation at the α-carbon
Dehydrogenative CyclizationNi(II) with directing groupNickelacyclic intermediateFormation of a lactam
C-H ArylationPd(II) with oxidantPalladacycleArylation of the pentyl chain

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Methoxyphenyl Pentan 1 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

For the 2-methoxyphenyl group, characteristic signals are expected in the aromatic region (typically δ 6.8-7.4 ppm). For instance, in N-(2-methoxybenzyl)aniline, the aromatic protons of the 2-methoxyphenyl ring appear as multiplets between δ 6.87 and 7.31 ppm. rsc.org A singlet for the methoxy (B1213986) (-OCH₃) group protons is anticipated around δ 3.8-3.9 ppm, as observed in analogs like (E)-1-(2-methoxyphenyl)-N-phenylmethanimine (δ 3.85 ppm) and N-(2-methoxybenzyl)aniline (δ 3.84 ppm). rsc.org

The proton attached to the benzylic carbon (the carbon bearing the amine and the phenyl ring) in 1-(2-Methoxyphenyl)pentan-1-amine would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene (B1212753) group of the pentyl chain and the protons of the amine group. The protons of the pentyl chain would exhibit characteristic multiplets in the upfield region (δ 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹H NMR Data for Analogs of this compound

CompoundChemical Shift (δ ppm) and MultiplicityAssignment
(E)-1-(2-methoxyphenyl)-N-phenylmethanimine 8.92 (s, 1H), 8.16-8.14 (dd, 1H), 7.43-7.35 (ddd, 3H), 7.22-7.20 (m, 3H), 7.05-7.01 (t, 1H), 6.93-6.91 (d, 1H), 3.85 (s, 3H)CH=N, Ar-H, OCH₃
N-(2-methoxybenzyl)aniline 7.31-7.29 (dd, 1H), 7.25-7.21 (m, 1H), 7.17-7.13 (d, 2H), 6.92-6.87 (m, 2H), 6.70-6.63 (m, 3H), 4.32 (s, 2H), 4.10 (s, 1H), 3.84 (s, 3H)Ar-H, CH₂, NH, OCH₃
2-Methoxybenzylamine 7.26-6.85 (m, 4H), 3.84 (s, 3H), 3.81 (s, 2H), 1.63 (s, 2H)Ar-H, OCH₃, CH₂, NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, a distinct signal for each carbon atom is expected, unless there is molecular symmetry.

Based on data from analogs, the carbons of the 2-methoxyphenyl ring are expected to resonate in the range of δ 110-160 ppm. The carbon bearing the methoxy group (C-O) is typically found downfield, for example at δ 156.9 ppm in N-(2-methoxybenzyl)aniline. rsc.org The methoxy carbon itself gives a signal around δ 55 ppm. rsc.org The benzylic carbon, attached to the nitrogen and the aromatic ring, would also be in a characteristic region. The carbons of the pentyl chain would appear in the upfield region of the spectrum (typically δ 14-40 ppm).

¹³C NMR Data for Analogs of this compound

CompoundChemical Shift (δ ppm)Assignment
N-(2-methoxybenzyl)aniline rsc.org156.9, 148.0, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8, 54.8, 43.0Ar-C, OCH₃, CH₂
2-Methoxybenzylamine chemicalbook.com157.5, 131.5, 128.6, 127.3, 120.5, 110.3, 55.2, 42.1Ar-C, OCH₃, CH₂
4-Methoxybenzylamine chemicalbook.com158.4, 134.4, 128.1, 113.7, 55.1, 45.7Ar-C, OCH₃, CH₂

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule. For this compound, the molecular ion peak (M⁺) would be expected. A prominent fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the bond between the carbon bearing the amino group and the adjacent carbon of the pentyl chain. This would result in a stable iminium cation.

Another likely fragmentation is the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related resonance-stabilized cation from the 2-methoxyphenyl group. For example, in the mass spectrum of 4-methoxybenzylamine, a significant fragment is observed at m/z 106, corresponding to the loss of the amino group. nih.gov Similarly, the cleavage of the pentyl chain would produce a series of fragments with decreasing mass.

Characteristic EI-MS Fragmentation of Related Structures

CompoundKey Fragments (m/z)Probable Identity of Fragments
4-Methoxybenzylamine nih.gov137, 136, 121, 106[M]⁺, [M-H]⁺, [M-NH₂]⁺, [M-CH₂NH₂]⁺
1-(4-Methoxyphenyl)-2-propanone nist.gov164, 121, 91, 77[M]⁺, [CH₃OC₆H₄CH₂]⁺, [C₇H₇]⁺, [C₆H₅]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. For this compound, the base peak in the ESI-MS spectrum would be expected to correspond to the protonated molecule. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be used to induce fragmentation and obtain further structural information. Common fragmentation pathways in ESI-MS/MS for similar compounds involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the alkyl chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) with high accuracy. For this compound, the exact mass can be calculated based on its chemical formula, C₁₂H₁₉NO. The theoretical monoisotopic mass is a key value derived from the sum of the masses of the most abundant isotopes of each element.

In a typical HRMS analysis, the molecule is ionized, often through techniques like electrospray ionization (ESI), and the resulting molecular ion [M+H]⁺ is detected. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in HRMS provides further structural information. For primary amines like this compound, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable iminium ion. Another potential fragmentation pathway is the loss of the pentylamine side chain.

Table 1: Theoretical Mass Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₉NO
Monoisotopic Mass193.1467 u
Theoretical [M+H]⁺194.1540 u
Exact Mass (Isomer)221.1780 u (for C₁₄H₂₃NO) nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy detection of a QTOF mass spectrometer. nih.govresearchgate.net This technique is particularly powerful for the analysis of complex mixtures and for the identification of unknown compounds. nih.govresearchgate.net

In the analysis of this compound, an LC method would first be developed to separate the compound from any impurities or other components in the sample. The separated analyte then enters the QTOF-MS, where it is ionized. The QTOF analyzer provides accurate mass measurements for both the precursor ion (the intact molecule) and its product ions, which are generated through collision-induced dissociation (CID). researchgate.net

Table 2: Expected Ion Fragments in LC-QTOF-MS of this compound

Fragment DescriptionProposed Structure/FormulaTheoretical m/z
Methoxyphenyl cation[C₇H₇O]⁺107.0497
Tropylium ion from benzyl (B1604629) moiety[C₇H₇]⁺91.0548
Pentanamine side-chain fragment[C₅H₁₂N]⁺86.0964
Iminium ion from α-cleavage[CH(NH₂)(C₄H₉)]⁺102.1121

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes include the N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic pentyl chain would be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Spectral Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretching3300 - 3500
Primary Amine (N-H)Bending1590 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Methoxy C-OAsymmetric Stretching1240 - 1260
Methoxy C-OSymmetric Stretching1020 - 1040

Note: The table is based on general spectroscopic principles as a direct experimental spectrum for the compound is not available.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing modes. The C-C backbone of the pentyl chain would also produce characteristic Raman bands. The N-H and C-O stretching vibrations, while observable, are typically weaker in Raman spectra compared to FT-IR. The use of a near-infrared laser in FT-Raman helps to reduce fluorescence, which can be an issue with aromatic compounds. science-softcon.de

Table 4: Expected Prominent Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing~1000
Aromatic C=CStretching1580 - 1610
Aliphatic C-CStretching800 - 1200
Aromatic C-HIn-plane Bending1000 - 1300

Note: The table is based on general spectroscopic principles and data from related methoxyphenyl compounds. spectrabase.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the methoxy-substituted benzene (B151609) ring.

Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂-band) and the B-band. The E-band, occurring at shorter wavelengths (around 200-230 nm), is due to a π → π* transition with high molar absorptivity. The B-band, found at longer wavelengths (around 250-280 nm), is also a π → π* transition but is symmetry-forbidden and thus has a lower molar absorptivity. The presence of the methoxy group, an auxochrome, is expected to cause a red shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)
π → π* (E-band)~220 - 240
π → π* (B-band)~270 - 290

Note: This prediction is based on the UV-Vis spectra of similar methoxyphenyl compounds. researchgate.netscience-softcon.de The exact positions of the absorption maxima can be influenced by the solvent used.

Advanced Computational and Theoretical Chemistry Studies of 1 2 Methoxyphenyl Pentan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For this predictive study, a common functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), would be appropriate for optimizing the geometry and calculating the properties of 1-(2-Methoxyphenyl)pentan-1-amine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. Starting from an initial guessed structure, the calculation iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule.

Below are predicted bond lengths and angles for the optimized geometry of this compound.

Predicted Structural Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths C-C (Aromatic) ~1.39 - 1.41 Å
C-C (Alkyl) ~1.53 - 1.55 Å
C-N ~1.47 Å
C-O (Aromatic) ~1.36 Å
O-CH₃ ~1.43 Å
N-H ~1.02 Å
Bond Angles C-C-C (Aromatic) ~119° - 121°
C-C-C (Alkyl) ~112° - 114°
C-C-N ~110°
C-O-C ~118°

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Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

These theoretical spectra can be correlated with experimental data to aid in the structural characterization of the compound. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching from the aromatic and alkyl portions, C-O stretching of the methoxy (B1213986) group, and various aromatic ring vibrations.

Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Intensity Assignment
~3450 - 3300 Medium N-H stretching (asymmetric & symmetric)
~3100 - 3000 Medium Aromatic C-H stretching
~2960 - 2850 Strong Aliphatic C-H stretching
~1600, ~1495 Strong Aromatic C=C stretching
~1465 Medium CH₂ bending (scissoring)
~1250 Strong Asymmetric C-O-C stretching

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Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring.

Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (eV)
HOMO Energy -5.85
LUMO Energy -0.25

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Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability. This interaction, known as hyperconjugation, is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant stabilizing interaction.

Predicted Major NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO Predicted E(2) (kcal/mol)
LP (1) N σ* (C-C) ~ 3.5
LP (2) O π* (C-C) aromatic ~ 18.0

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Quantum Chemical Descriptors and Reactivity Profiles

From the electronic structure calculations, several quantum chemical descriptors can be derived to create a detailed reactivity profile of the molecule.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule gains an electron. These values are fundamental indicators of a molecule's ability to participate in redox reactions. A lower IP indicates that the molecule is more easily oxidized, while a higher EA suggests a greater tendency to be reduced.

These parameters can be calculated using the energies of the neutral, cationic, and anionic species (the ΔE method) or approximated using the energies of the frontier orbitals via Koopmans' theorem (IP ≈ -E(HOMO); EA ≈ -E(LUMO)).

Predicted Reactivity Descriptors

Descriptor Predicted Value (eV)
Vertical Ionization Potential (IP) ~ 8.10

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A positive IP indicates that energy is required to remove an electron, as expected. A negative EA suggests that the formation of an anion is energetically unfavorable, and the resulting species would be unstable.

Electronegativity, Chemical Hardness, and Softness

Electronegativity (χ), chemical hardness (η), and softness (S) are fundamental concepts in density functional theory (DFT) that help in understanding the chemical reactivity and stability of a molecule. Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness measures its resistance to a change in its electron distribution. Softness, the reciprocal of hardness, indicates how easily a molecule's electron cloud can be polarized.

ParameterSymbolConceptual Definition
ElectronegativityχThe power of an atom or molecule to attract electrons to itself.
Chemical HardnessηThe resistance of a molecule to change its electronic configuration.
Chemical SoftnessSThe reciprocal of chemical hardness, indicating the polarizability of a molecule.

Electrophilicity Index and Local Reactivity Analysis

The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires additional electronic charge from the environment. chemrxiv.org It provides a quantitative scale for the electrophilic nature of a molecule. chemrxiv.org A higher electrophilicity index points to a greater capacity to act as an electrophile. The calculation of this index involves the chemical potential and hardness of the molecule. nih.gov

Local reactivity analysis, often utilizing Fukui functions, complements the global electrophilicity index by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govdntb.gov.ua For this compound, one would anticipate that the electrophilic sites are distributed across the aromatic ring and the amine group, influenced by the electron-donating methoxy group and the electron-withdrawing potential of the nitrogen atom. A detailed analysis would require specific quantum chemical calculations to map the local electrophilicity across the molecular structure.

Reactivity DescriptorSignificance
Global Electrophilicity Index (ω)Quantifies the overall electrophilic nature of the molecule.
Local Reactivity (Fukui Functions)Identifies the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.

Conformational Analysis and Stability

Computational methods, such as systematic searches or molecular dynamics simulations, can be employed to explore the potential energy surface of the molecule and identify the low-energy, stable conformers. nih.gov For this compound, the key dihedral angles to consider would be those around the C-C bonds of the pentyl chain and the C-N bond. The interactions between the amine group, the phenyl ring, and the methoxy substituent will significantly influence the relative stability of different conformations. Generally, staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. nih.gov

Thermodynamic Property Calculations (e.g., Gibbs Free Energy)

Quantum chemical calculations can provide accurate estimations of various thermodynamic properties, including the Gibbs free energy (G). libretexts.org Gibbs free energy combines enthalpy (H) and entropy (S) to determine the spontaneity of a process or the stability of a system at a constant temperature and pressure. libretexts.org The change in Gibbs free energy (ΔG) is a critical parameter in predicting the direction of chemical reactions. libretexts.orgyoutube.com

Molecular Dynamics Simulations for Adsorption Behavior

For instance, an MD simulation could model the interaction of this compound with a solid surface, such as a metal or a polymer. The simulation would track the trajectory of the amine molecule as it approaches and interacts with the surface, allowing for the calculation of binding free energies and the identification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the adsorption. Such studies are crucial in materials science and catalysis, where the interaction of molecules with surfaces is of paramount importance.

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The general class of 1-arylalkylamines, to which 1-(2-Methoxyphenyl)pentan-1-amine belongs, is crucial in the construction of more complex molecular architectures. These amines can be key intermediates in the synthesis of various therapeutic agents. For instance, similar chiral amines are utilized as key fragments in the synthesis of drugs targeting a range of conditions.

The synthetic utility of such amines often lies in their ability to undergo a variety of chemical transformations. The primary amine group can be readily converted into amides, sulfonamides, and other nitrogen-containing functional groups, allowing for the construction of diverse molecular scaffolds. Furthermore, the methoxyphenyl group can be chemically modified; for example, the methyl ether can be cleaved to reveal a phenol, providing another site for functionalization. This dual reactivity makes compounds like this compound valuable intermediates for creating libraries of compounds for drug discovery.

A streamlined deoxygenative photochemical alkylation of secondary amides has been developed for the efficient synthesis of α-branched secondary amines, highlighting the importance of developing novel synthetic methods for complex amines. nih.gov This underscores the ongoing interest in creating versatile amine intermediates for the synthesis of complex molecules.

Precursor for the Development of Novel Chemical Compounds

As a primary amine, this compound can serve as a precursor for the synthesis of a wide range of novel chemical entities. One common application of primary amines is in the formation of imines, which are versatile intermediates themselves. These imines can then undergo various reactions, such as reductions to form secondary amines or additions of nucleophiles to create more complex chiral centers.

The development of novel compounds often relies on the availability of unique starting materials. The combination of a chiral center, an amine, and a methoxy-substituted aromatic ring in this compound provides a unique chemical space to explore. For example, it could be a precursor for the synthesis of novel ligands for catalysis or new classes of biologically active molecules. The synthesis of complex tertiary alkylamines can be achieved through a one-step carbonyl alkylative amination, demonstrating the utility of amine precursors in building molecular complexity. researchgate.net

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

One of the most significant potential applications of enantiomerically pure this compound is in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.govharvard.edu After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Given its chiral nature, this compound could potentially be used as a chiral auxiliary. For example, it could be reacted with a carboxylic acid to form a chiral amide. The steric and electronic properties of the methoxyphenyl and pentyl groups could then direct the approach of reagents to the α-carbon of the carbonyl group, leading to a diastereoselective reaction.

A well-known example of a chiral amine used as an auxiliary is pseudoephedrine, which is widely employed in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu Similarly, 1-(2,4,6-triisopropylphenyl)ethylamine has been shown to be an excellent chiral auxiliary for nitrones in reductive coupling reactions. nih.gov This highlights the potential for novel chiral amines like this compound to be developed as effective chiral auxiliaries.

Furthermore, chiral amines can also serve as ligands for metal catalysts in asymmetric catalysis. The nitrogen atom of the amine can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is a very active area of research in organic chemistry.

Applications in Material Science and Functional Materials

Methoxyphenyl groups are known to be present in various functional materials, including polymers and organic electronics. The methoxy (B1213986) group can influence the electronic properties and solubility of materials. While direct applications of this compound in material science are not documented, its structural features suggest potential uses.

For instance, it could be incorporated as a monomer into polymers. The amine functionality provides a handle for polymerization, while the methoxyphenyl group could impart desirable properties to the resulting polymer, such as thermal stability or specific optical properties. For example, polymers containing N-phenylmaleimide units, which are derived from anilines, are known for their thermal stability. humanjournals.com High-performance polymers often feature aromatic groups in their backbone, which contribute to their mechanical strength and thermal resistance. nih.gov

Additionally, methoxyphenyl derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-donating nature of the methoxy group can be beneficial for charge transport properties. While speculative, derivatives of this compound could potentially be explored as components of such functional materials. Tribenzo[b,e,g] humanjournals.comnbinno.comdioxocine derivatives, which are complex polycyclic aromatic compounds, are being explored in advanced materials science for their structural rigidity and extended π-conjugation. mdpi.com This indicates a broader interest in aromatic compounds with specific substitution patterns for materials applications.

Future Research Directions and Emerging Methodologies for 1 2 Methoxyphenyl Pentan 1 Amine

The landscape of chemical synthesis and drug discovery is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and precision. For the compound 1-(2-Methoxyphenyl)pentan-1-amine, future research is poised to leverage cutting-edge methodologies to refine its synthesis, explore its chemical space through derivatization, and predict its properties with greater accuracy. The integration of advanced computational tools and automated synthesis platforms represents a paradigm shift, promising to accelerate the research and development cycle.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)pentan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a halogenated precursor followed by reduction. For example:
  • Route 1 : Alkylation of 2-methoxyphenylacetonitrile with a pentyl halide, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitrile to an amine .
  • Route 2 : Reductive amination of 2-methoxybenzaldehyde with pentan-1-amine using NaBH₃CN as a reducing agent .
    Optimization Strategies :
  • Use factorial design to test variables (temperature, solvent, catalyst loading). Ethanol or methanol as solvents improve solubility, while Pd/C enhances hydrogenation efficiency .
  • Monitor purity via HPLC and adjust reaction time to minimize byproducts (e.g., over-reduction or dimerization) .
Synthetic Route Key Reagents Solvent Catalyst Yield Range
Alkylation-ReductionPentyl bromide, NaCNBH₃EthanolPd/C60-75%
Reductive Amination2-Methoxybenzaldehyde, NaBH₃CNMethanolNone50-65%

Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group at the 2-position activates the phenyl ring toward electrophilic substitution but sterically hinders reactions at the ortho position. For nucleophilic substitution:
  • The amine group acts as a nucleophile, but the methoxy group’s resonance effects stabilize intermediates, reducing reactivity compared to non-substituted analogs .
  • Experimental verification: Compare reaction rates with 2-methoxy vs. 4-methoxy derivatives using kinetic studies (UV-Vis or NMR monitoring) .

Q. What analytical techniques are effective for characterizing this compound and ensuring enantiomeric purity?

  • Methodological Answer :
  • Structural Confirmation : Use NMR (¹H/¹³C) to identify methoxy (-OCH₃) and amine (-NH₂) signals. Mass spectrometry (HRMS) confirms molecular weight .
  • Enantiomeric Purity :
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection .
  • Compare retention times with racemic standards; resolution >1.5 indicates baseline separation .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across two levels:
  • Factors :
  • Temperature: 25°C vs. 50°C
  • Catalyst (Pd/C): 5% vs. 10%
  • Solvent: Ethanol vs. THF
  • Response Variables : Yield (%) and purity (HPLC area %).
  • Analysis : ANOVA identifies significant interactions. For example, higher catalyst loading in THF may improve yield but reduce purity due to side reactions .

Q. What computational modeling approaches predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). The methoxy group’s orientation affects binding affinity; compare with known agonists .
  • QSAR Models : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict blood-brain barrier permeability .

Q. What challenges arise in resolving enantiomers of this compound, and which chiral separation techniques are recommended?

  • Methodological Answer :
  • Challenges : Low diastereomeric excess due to similar physical properties of enantiomers.
  • Solutions :
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., BINAP-Ru complexes) during synthesis to favor one enantiomer .
  • Preparative Chiral Chromatography : Scale-up chiral HPLC conditions identified in basic research (e.g., Chiralpak® IC with heptane/ethanol mobile phase) .

Data Contradiction Analysis

  • Example : Conflicting reports on optimal catalysts (Pd/C vs. Raney Ni) for hydrogenation .
    • Resolution : Conduct controlled experiments with both catalysts under identical conditions. Use GC-MS to quantify intermediates and identify catalyst-specific byproducts .

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